molecular formula C10H11Cl2N3O3 B12341407 N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea

N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea

Cat. No.: B12341407
M. Wt: 292.12 g/mol
InChI Key: KXRDHVNPUYEBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea is a chemical compound primarily used in scientific research. It is known for its unique structure, which includes a dichlorobenzyl group and a methoxyimino group. This compound is not intended for human or animal use outside of research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea typically involves the reaction of 2,6-dichlorobenzyl chloride with methoxyimino-methylurea under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea
  • N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]acetamide

Uniqueness

N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea is unique due to its specific dichlorobenzyl and methoxyimino groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and interaction with biological targets .

Properties

Molecular Formula

C10H11Cl2N3O3

Molecular Weight

292.12 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-methoxyiminomethyl]urea

InChI

InChI=1S/C10H11Cl2N3O3/c1-17-14-6-13-10(16)15-18-5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,16)

InChI Key

KXRDHVNPUYEBHT-UHFFFAOYSA-N

Isomeric SMILES

CO/N=C/NC(=O)NOCC1=C(C=CC=C1Cl)Cl

Canonical SMILES

CON=CNC(=O)NOCC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.